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Introduction and Chemical Overview

AM404 (N-(4-hydroxyphenyl)-arachidonamide) represents a crucial pharmacological compound in

understanding the endocannabinoid system and the mechanism of action of acetaminophen. This fatty acid

amide, first identified as a brain metabolite of acetaminophen, serves as a multifunctional modulator of

endogenous signaling systems, particularly influencing cannabinoid and vanilloid pathways. The structural

design of AM404 combines elements of both endocannabinoids and vanilloids, creating a unique hybrid

molecule that exhibits affinity for multiple molecular targets. This comprehensive review examines the

structure-activity relationship (SAR) of AM404 and its structural analogs, providing detailed quantitative

data on their pharmacological profiles and implications for therapeutic development.

The significance of AM404 extends beyond its role as a metabolic intermediate, functioning as an

experimental tool compound that has helped elucidate complex endocannabinoid transport and signaling

mechanisms. Research indicates that AM404 is formed in the central nervous system following

acetaminophen administration through a process involving hepatic deacetylation to p-aminophenol, which

then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase

(FAAH). [1] [2] This pathway positions AM404 as a theoretically active analgesic component of
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acetaminophen's central effects, though its exact contribution to clinical analgesia remains under

investigation.

Structural Features and Activity Relationship

Core Structural Components

The molecular architecture of AM404 consists of several key components that determine its

pharmacological profile. As shown in Table 1, specific structural modifications produce distinct changes in

receptor affinity and functional activity.

Table 1: Structural Features and Activity Relationships of AM404 and Analogs

Compound
Polar Head
Group

Fatty Acid
Chain

CB1
Affinity

TRPV1
Affinity

AEA
Uptake
Inhibition

Anandamide
(AEA)

Ethanolamide Arachidonic
acid (20:4, n-

6)

Moderate
(pKi ~5.78)

Moderate
(pKi ~5.78)

Native
substrate

AM404 4-Hydroxyanilide Arachidonic

acid (20:4, n-
6)

Moderate Enhanced

(pKi ~6.18)

Potent

inhibitor

Arvanil 3-Methoxy-4-
hydroxy

benzylamide

Arachidonic
acid (20:4, n-

6)

Reduced High (pKi
~6.77)

Potent
inhibitor

VDM11 4-Hydroxy-2-

methylphenyl

Arachidonic

acid (20:4, n-
6)

Not

reported

Moderate Moderate

inhibitor

Methanandamide Ethanolamide
(C1-methylated)

Arachidonic
acid (20:4, n-

6)

Enhanced
(pKi ~9.56)

Reduced Weak
inhibitor

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 12 Tech Support

https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The polar head group of AM404 features a 4-hydroxyaniline moiety, which differs significantly from the

ethanolamine group present in the native endocannabinoid anandamide. This modification enhances the

compound's interaction with the anandamide membrane transporter and increases its affinity for TRPV1

receptors while moderately reducing its direct cannabinoid CB1 receptor activity. The hydroxyaromatic

group is essential for the compound's ability to inhibit cellular anandamide uptake, with specific substitution

patterns dramatically influencing potency. For instance, arvanil, which incorporates a vanilloid-like (3-

methoxy-4-hydroxybenzyl) head group, demonstrates significantly enhanced TRPV1 affinity (pKi ~6.77)

compared to AM404 (pKi ~6.18). [3]

The hydrocarbon tail of AM404 consists of the same arachidonic acid chain found in anandamide,

containing four cis-double bonds at positions 5, 8, 11, and 14. This highly unsaturated structure provides

necessary flexibility and hydrophobic character for interaction with lipid-binding sites on target receptors.

Structure-activity relationship studies reveal that modifications to this portion of the molecule, such as

saturation or extension of the alkyl chain, substantially alter pharmacological activity at both cannabinoid

and vanilloid receptors. The combination of an aromatic head group with a polyunsaturated fatty acid chain

positions AM404 as a unique hybrid molecule capable of interacting with multiple receptor systems

simultaneously. [3]

Quantitative Pharmacological Profile

Receptor Affinity and Functional Potency

AM404 exhibits a complex polypharmacology that includes interactions with multiple receptors,

transporters, and enzymes. Quantitative assessment of these interactions provides insight into the

compound's mechanism of action and potential therapeutic applications.

Table 2: Quantitative Pharmacological Parameters of AM404 at Molecular Targets

Target Assay Type Affinity/Potency Efficacy Experimental System

TRPV1 Radioligand

binding (pKi)

6.18 ± 0.08 Full agonist rVR1-transfected CHO

cells [3]
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Target Assay Type Affinity/Potency Efficacy Experimental System

TRPV1 Functional (pEC₅₀) 6.32 ± 0.12 Full agonist ⁴⁵Ca²⁺ uptake in rVR1-
CHO cells [3]

CB1 Functional
antagonism (pKB)

8.66 Partial agonist Mouse vas deferens
[3]

Anandamide
Transporter

Uptake inhibition
(IC₅₀)

~1-5 μM Potent
inhibitor

Rat hippocampal
neurons, PC-3 cells [4]

[5]

FAAH Enzyme Inhibition (IC₅₀) Moderate

inhibition

Indirect effect PC-3 cells, brain

membranes [5]

Voltage-Gated
Na⁺ Channels

Functional

inhibition

IC₅₀ ~3 μM Use-

dependent
blocker

Rat hippocampal

neurons [4]

NFAT Signaling Transcriptional
inhibition

IC₅₀ ~2.5 μM Potent
inhibitor

SK-N-SH
neuroblastoma cells

[6]

The pharmacological diversity of AM404 is evident in its range of molecular targets. The compound

functions as a full agonist at TRPV1 receptors with moderate potency (pEC₅₀ ~6.32), while acting as a

partial agonist at CB1 receptors with somewhat lower intrinsic activity compared to native anandamide.

[3] Additionally, AM404 demonstrates potent inhibition of anandamide cellular uptake (IC₅₀ ~1-5 μM)

without significantly affecting anandamide enzymatic hydrolysis by FAAH at equivalent concentrations.

This selective action on transport versus metabolism highlights the compound's utility as a pharmacological

tool for manipulating endocannabinoid tone. [5]

Beyond its primary targets, AM404 exhibits several CB1/TRPV1-independent activities that contribute to

its overall pharmacological profile. At concentrations above 1 μM, AM404 significantly inhibits synaptic

transmission between rat hippocampal neurons by reducing action potential-evoked calcium influx, an

effect attributed to inhibition of voltage-gated sodium channels rather than cannabinoid or vanilloid receptor

activation. [4] Furthermore, the compound demonstrates concentration-dependent inhibition of NFAT and

NF-κB signaling pathways at micromolar concentrations, impairing migration and invasiveness of
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neuroblastoma cells through mechanisms independent of its cannabinoid or vanilloid receptor interactions.

[6] [7]

Mechanisms of Action and Signaling Pathways

Molecular and Cellular Signaling Mechanisms

AM404 engages a complex network of signaling pathways through its interactions with multiple molecular

targets. The diagram below illustrates the principal mechanisms through which AM404 modulates cellular

signaling:
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Figure 1: AM404 Signaling Pathways and Molecular Targets

The multifaceted signaling profile of AM404 involves both direct receptor interactions and indirect

modulation of endogenous signaling systems. As a TRPV1 receptor agonist, AM404 stimulates calcium

influx through this non-selective cation channel, leading to activation of calcium-dependent signaling

pathways. Simultaneously, its activity as a CB1 receptor partial agonist inhibits adenylyl cyclase and

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 12 Tech Support

https://www.smolecule.com/products/s518267?utm_src=pdf-body-img
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


reduces intracellular cAMP levels, producing classic cannabinoid receptor-mediated effects. The inhibition

of anandamide cellular uptake represents a particularly important mechanism, as this action increases

extracellular concentrations of native endocannabinoids, thereby amplifying their activation of both

cannabinoid and vanilloid receptors. [1] [3] [6]

At the cellular level, AM404 has been demonstrated to impair migratory capacity and reduce invasiveness

in neuroblastoma cells through inhibition of NFAT and NF-κB transcriptional activity. This effect involves

downregulation of matrix metalloproteinases (MMP-1, MMP-3, and MMP-7) and suppression of COX-2

expression at both transcriptional and post-transcriptional levels. [6] [7] These actions occur independently

of CB1 and TRPV1 activation, suggesting additional molecular targets for AM404 that remain to be fully

characterized. The compound's ability to modulate transcription factor activity indicates potentially

broader effects on cellular function beyond immediate signaling cascades, with implications for

inflammation, cancer progression, and neuronal plasticity.

Experimental Protocols and Methodologies

Key Assays for Characterizing AM404 Activity

5.1.1 Radioligand Binding Assays for Receptor Affinity

Radioligand binding experiments provide quantitative data on the affinity of AM404 for specific receptor

targets. The standard protocol for assessing TRPV1 affinity involves:

Membrane Preparation: Isolate membranes from CHO cells stably transfected with rat VR1

receptors. Cells are removed from culture flasks by scraping and frozen as pellets at -20°C for up to
one month before use. [3]

Binding Conditions: Conduct assays in DMEM containing HEPES (25 mM) and BSA (0.25 mg/mL)
with a total volume of 500 μL containing 20 μg of cell membranes. [3]

Incubation Parameters: Initiate binding by adding [³H]-resiniferatoxin (50 Ci mmol⁻¹) and incubate at
37°C for 1 hour. [3]

Termination and Detection: Terminate reactions with ice-cold wash buffer (50 mM Tris, 1 mg/mL
BSA, pH 7.4) followed by vacuum filtration through GF/B filters. Quantify bound radioactivity by liquid

scintillation spectrometry with specific binding determined in the presence of 1 μM unlabeled
resiniferatoxin. [3]
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This method yielded a pKi value of 6.18 ± 0.08 for AM404 at the rat VR1 receptor, demonstrating

significantly enhanced affinity compared to anandamide (pKi 5.78). [3]

5.1.2 Functional Calcium Influx Assays

Calcium uptake measurements determine the functional efficacy of AM404 at TRPV1 receptors:

Cell Culture: Plate rVR1-transfected CHO cells in 24-well plates at 5×10⁵ cells/mL and culture until

confluent. [3]
Stimulation: Expose cells to AM404 in the presence of ⁴⁵Ca²⁺ (5-50 mCi mg⁻¹ calcium) for defined

periods. [3]
Quantification: Measure accumulated radioactivity after washing to determine calcium influx. [3]

This functional assay demonstrated that AM404 acts as a full agonist at TRPV1 receptors with pEC₅₀ values

of 6.32 ± 0.12, compared to 5.80 for anandamide. [3]

5.1.3 Anandamide Uptake Inhibition Assays

Cellular uptake assays evaluate the ability of AM404 to inhibit anandamide transport:

Cell Systems: Use human prostate carcinoma PC-3 cells or rat cortical neurons expressing

endogenous anandamide transporters. [5]
Uptake Conditions: Incubate cells with [³H]-anandamide (200 Ci mmol⁻¹) in the presence of varying

AM404 concentrations for defined periods (typically 5-15 minutes). [5]
Temperature Dependence: Compare uptake at 37°C versus 4°C to confirm carrier-mediated

transport. [5]
Kinetic Analysis: Determine inhibition parameters (IC₅₀) through nonlinear regression of

concentration-response data. [5]

These studies established AM404 as a potent inhibitor of anandamide uptake with IC₅₀ values in the low

micromolar range (1-5 μM). [5]

5.1.4 Transcriptional Activity Assays

NFAT and NF-κB reporter assays evaluate the impact of AM404 on signaling pathways:

Transfection: Transiently transfect SK-N-SH neuroblastoma cells with NFAT- or NF-κB-responsive
luciferase reporter constructs. [6]

Stimulation and Treatment: Activate pathways with PMA (phorbol 12-myristate 13-acetate) and
ionomycin in the presence of increasing AM404 concentrations (0.1-10 μM). [6]
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Luciferase Measurement: Quantify reporter activity after 6-8 hours of stimulation using standard

luciferase assay systems. [6]
Specificity Controls: Include CB1 (SR141716A) and TRPV1 (capsazepine) antagonists to determine

receptor dependence. [6]

These experiments demonstrated that AM404 inhibits NFAT and NF-κB transcriptional activity through

CB1- and TRPV1-independent mechanisms with IC₅₀ values approximately 2.5 μM. [6]

5.1.5 Metabolic Conversion Assessment

LC-MS/MS quantification of AM404 formation from acetaminophen:

Sample Preparation: Homogenize brain tissue with equivalent weight of water in ice bath following

acetaminophen administration (20 mg/kg orally in rats). [2]
Solid-Phase Extraction: Load supernatant onto Oasis MAX cartridges pre-activated with methanol,

acetonitrile, and water. Wash with 0.2% acetic acid, 70% methanol, and 50% acetonitrile before
eluting with methanol. [2]

LC-MS/MS Analysis: Use Luna 3μm PFP(2) column with 0.1% acetic acid and 0.1% acetic acid
methanol mobile phases in gradient elution. Monitor mass-to-charge ratios 394.4→134.0 for AM404
and 398.4→138.0 for internal standard (AM404-d4) in negative ion mode. [2]
Quantification: Achieve lower limit of quantification of 2 pg/mL with linear standard curves from 2-

1000 pg/mL. [2]

This methodology confirmed AM404 formation in rat brain following therapeutic acetaminophen doses,

with maximum brain concentrations of approximately 150 pg/g at 15 minutes post-administration. [2]

Research Applications and Implications

Experimental and Potential Therapeutic Applications

The unique pharmacological properties of AM404 make it valuable for both basic research and potential

therapeutic development. As an endocannabinoid transport inhibitor, AM404 has become an important

experimental tool for investigating the physiological roles of the endocannabinoid system. By increasing

extracellular anandamide concentrations, AM404 potentiates endocannabinoid signaling in multiple

paradigms, helping researchers elucidate the functions of this signaling system in pain modulation,

neuroprotection, and inflammation. The compound's ability to simultaneously activate TRPV1 receptors
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while inhibiting endocannabinoid reuptake creates a complex temporal sequence of excitation followed by

delayed analgesia, providing insights into the interplay between these systems in nociceptive processing. [1]

[3]

Emerging research suggests potential therapeutic applications for AM404 and structurally optimized analogs

in several areas:

Pain Management: The role of AM404 as a central metabolite of acetaminophen provides a

plausible mechanism for this drug's analgesic efficacy, particularly through activation of the TRPV1-
mGlu5-PLC-DAGL-CB1 receptor cascade in the periaqueductal gray. [1] Development of analogs

with improved blood-brain barrier penetration or metabolic stability could yield novel analgesic agents.
Neuroblastoma Therapy: AM404 demonstrates significant anti-invasive effects in neuroblastoma

models at micromolar concentrations, impairing migration and invasiveness through inhibition of
NFAT/NF-κB signaling pathways and downregulation of matrix metalloproteinases. [6] [7] These

effects occur independently of cytotoxicity, suggesting potential applications in combination therapies
for metastatic neuroblastoma.

Inflammatory Conditions: The ability of AM404 to suppress COX-2 expression and PGE₂ synthesis
through NFAT and NF-κB inhibition suggests potential anti-inflammatory applications beyond

traditional COX inhibition. [6] [7]

The dose-limiting hepatotoxicity associated with acetaminophen metabolism through NAPQI formation has

motivated research into central-acting paracetamol analogs that could potentially provide analgesic benefits

without hepatic risk. [1] AM404 serves as a structural template for such developments, though its own

metabolic stability and potential toxicity require thorough investigation in preclinical models.

Conclusion and Research Directions

AM404 represents a pharmacologically unique compound with a complex structure-activity relationship

spanning multiple receptor systems. Its hybrid structure, combining elements of both endocannabinoids and

vanilloids, enables interactions with TRPV1 receptors, CB1 receptors, endocannabinoid transporters, and

additional targets including voltage-gated sodium channels and transcription factors. The quantitative

pharmacological data summarized in this review provides a foundation for understanding these diverse

activities and their structural determinants.

Important future research directions include:
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Structural Optimization: Systematic modification of both the polar head group and fatty acid chain to

enhance target selectivity and reduce potential off-target effects.
Metabolic Stability: Addressing the relatively rapid metabolism of AM404 through structural

modifications that improve its pharmacokinetic profile while maintaining desired pharmacological
activity.

Therapeutic Exploration: Further investigation of AM404's anti-cancer properties, particularly in
neuroblastoma and other neural crest-derived tumors where NFAT signaling plays important

pathophysiological roles.
Safety Assessment: Comprehensive toxicological evaluation of AM404 and optimized analogs to

establish therapeutic indices and identify potential adverse effect profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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